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Abstract

0-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic
analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective
dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, O-2172 is distinguished from
methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the
replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the
removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to
understand the structural requirements for dopamine transporter (DAT) binding and reuptake
inhibition[1]. This technical guide provides a comprehensive overview of the available data on
0-2172, including its pharmacological profile, a comparison with methylphenidate, and detailed
experimental methodologies for its in vitro characterization.

Chemical and Physical Properties
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Property Value Reference

methyl 2-cyclopentyl-2-(3,4-
IUPAC Name _ [1]
dichlorophenyl)acetate

DCCPM, Methyl 3,4-dichloro-
Synonyms [1114]
a-cyclopentylbenzeneacetate

CAS Number 521062-92-0 [1]14]

Molecular Formula C14H16Cl202 [1114]

Molar Mass 287.18 g-mol-t [1]
Clclcce(cclClhC(C(=0)0C)C2

SMILES [1]
cccce2

InChl=1S/C14H16CI202/c1-
18-14(17)13(9-4-2-3-5-9)10-6-

InChl [1]
7-11(15)12(16)8-10/h6-

9,13H,2-5H2,1H3

Pharmacology
Mechanism of Action

0-2172 is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the
reuptake of dopamine from the synaptic cleft into the presynaptic neuron, 0-2172 increases the
extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
This mechanism is shared with its parent compound, methylphenidate, which is a well-
established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary
pharmacological activity of 0-2172 is attributed to its high affinity for the DAT[2][3].

In Vitro Binding Affinity and Potency

The inhibitory activity of 0-2172 at the dopamine and serotonin transporters has been
guantified through in vitro radioligand binding assays. The available data is summarized in the
table below, alongside comparative data for methylphenidate.
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Compound Transporter Assay Type ICso (nM) Ki (nM) Reference
Inhibition of
[BHJWIN
0-2172 DAT 47 - [2]13]
35,428
binding
Inhibition of
SERT [3H]citalopra 7000 - [2][3]
m binding
Inhibition of
d-threo-
, [BH]WIN
Methylphenid  DAT - 161 [6]
35,428
ate
binding
Inhibition of
NET [BH]nisoxetine - 240 [6]
binding
Inhibition of
SERT [BH]paroxetin >10000 - [6]
e binding
Inhibition of
dl-threo-
_ [BHJWIN
Methylphenid  DAT 100 - 200 34 [7]
35,428
ate o
binding
Inhibition of
NET [BH]nisoxetine 380 - 800 38 [8]
binding
Inhibition of
SERT [3H]paroxetin >10000 >10000 [7]

e binding

Note: ICso (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values can vary

depending on the specific experimental conditions.
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Based on the available data, 0O-2172 demonstrates high affinity and selectivity for the
dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately

one-third the potency of methylphenidate[1].

Synthesis

While a detailed, step-by-step synthesis protocol for 0-2172 is not readily available in a
dedicated publication, the general synthetic route can be inferred from the primary literature
describing its analogs. The synthesis of methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate
would likely involve the reaction of a 3,4-dichlorophenylacetic acid derivative with a cyclopentyl-
containing intermediate, followed by esterification. A plausible synthetic workflow is outlined
below.

Starting Materials

Cyclopentyl bromide Alkylation Intermediate Esterification Final Product
Alkylatio o 62172

Esterification
[ P 23,4 [y
’{ 2 B (Methanol, Acid catalyst) ’| (methyl 2.

3,4-Dichlorophenylacetic acid

Click to download full resolution via product page
A plausible synthetic workflow for O-2172.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize
compounds like 0-2172. These protocols are based on standard procedures reported in the
literature for dopamine and serotonin transporter binding assays.

Radioligand Binding Assay for Dopamine Transporter
(DAT)

Objective: To determine the binding affinity (ICso or Ki) of 0-2172 for the dopamine transporter.
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Materials:

HEK-293 cells stably expressing human DAT (hDAT)

» [®H]WIN 35,428 (radioligand)

e Cocaine or GBR 12909 (for determining non-specific binding)

e 0-2172 (test compound)

o Assay Buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4

o Wash Buffer: Ice-cold Assay Buffer

e 96-well microplates

e Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

e Cell harvester

o Scintillation counter and scintillation fluid

Procedure:

e Membrane Preparation:

o Culture hDAT-expressing HEK-293 cells to confluency.

o Harvest cells and homogenize in ice-cold assay buffer.

o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell
debris.

o Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell
membranes.

o Resuspend the membrane pellet in fresh assay buffer and determine the protein
concentration (e.g., using a Bradford assay).
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e Binding Assay:
o In a 96-well plate, add the following to each well in triplicate:

» Total Binding: 50 uL of assay buffer, 50 uL of [BH]WIN 35,428 (at a concentration near its
Ka), and 100 pL of the membrane preparation (typically 10-20 pg of protein).

» Non-specific Binding: 50 uL of cocaine (10 uM final concentration), 50 pL of [3BH]WIN
35,428, and 100 pL of the membrane preparation.

» Competition Binding: 50 yL of O-2172 at various concentrations (e.g., 10711 to 10—> M),
50 pL of [BH]WIN 35,428, and 100 pL of the membrane preparation.

o Incubate the plate at 4°C for 2 hours with gentle agitation.
e Filtration and Counting:

o Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a
cell harvester.

o Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity
using a scintillation counter.

e Data Analysis:
o Calculate specific binding by subtracting the non-specific binding from the total binding.
o Plot the percentage of specific binding against the logarithm of the 0O-2172 concentration.

o Determine the ICso value using non-linear regression analysis (sigmoidal dose-response
curve).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + ([L]/Ka)), where
[L] is the concentration of the radioligand and Ka is its dissociation constant.
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Workflow for DAT radioligand binding assay.
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Radioligand Binding Assay for Serotonin Transporter
(SERT)

This protocol is analogous to the DAT binding assay, with the primary differences being the cell
line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (ICso or Ki) of 0-2172 for the serotonin transporter.

Materials:

HEK-293 cells stably expressing human SERT (hSERT)

[*H]Citalopram or [3H]Paroxetine (radioligand)

Fluoxetine or imipramine (for determining non-specific binding)

0-2172 (test compound)

Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following
substitutions:

e Use hSERT-expressing cells.
o Use [3H]Citalopram or [H]Paroxetine as the radioligand.
e Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by compounds like 0-2172 and
methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters,
which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition Signaling
Pathway
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Inhibition of DAT by O-2172 prevents the reuptake of dopamine into the presynaptic neuron.
The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic
dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate

adenylyl cyclase activity and intracellular calcium levels.
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Dopamine transporter inhibition by 0-2172.
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Norepinephrine Transporter (NET) Inhibition Signaling
Pathway

While 0-2172's affinity for the norepinephrine transporter (NET) has not been explicitly
reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET
increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on
the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, GQq) to initiate

diverse downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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